

Physical and chemical properties of 7-Bromo-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B1267168

[Get Quote](#)

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route with detailed experimental considerations, and a summary of the potential, yet largely unexplored, biological activities. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from structurally related molecules to provide a predictive and practical resource for researchers.

Physicochemical Properties

7-Bromo-4-methylquinolin-2(1H)-one is a solid compound with the molecular formula $C_{10}H_8BrNO$.^[1] Key physical and chemical data are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the literature. A

commercial supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this product, and the buyer is responsible for confirming its identity and purity.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
CAS Number	89446-51-5	[1]
Appearance	Solid	[1]
SMILES	O=C1NC2=CC(Br)=CC=C2C(C)=C1	[1]
InChI	1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)	[1]
InChI Key	VLVDHSVVOTZPAH-UHFFFAOYSA-N	[1]

Table 1: Physical and Chemical Properties of **7-Bromo-4-methylquinolin-2(1H)-one**.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **7-Bromo-4-methylquinolin-2(1H)-one** is not readily available in peer-reviewed literature. However, based on established methods for the synthesis of analogous quinolinone derivatives, a plausible synthetic route can be proposed. The Conrad-Limpach synthesis is a widely used method for preparing 4-hydroxyquinolines, which can then be converted to the corresponding 2(1H)-quinolones. A key step would involve the cyclization of a β -anilinoacrylate intermediate.

Proposed Synthetic Pathway

A potential synthetic route to **7-Bromo-4-methylquinolin-2(1H)-one** could involve the reaction of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal cyclization.

Proposed Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

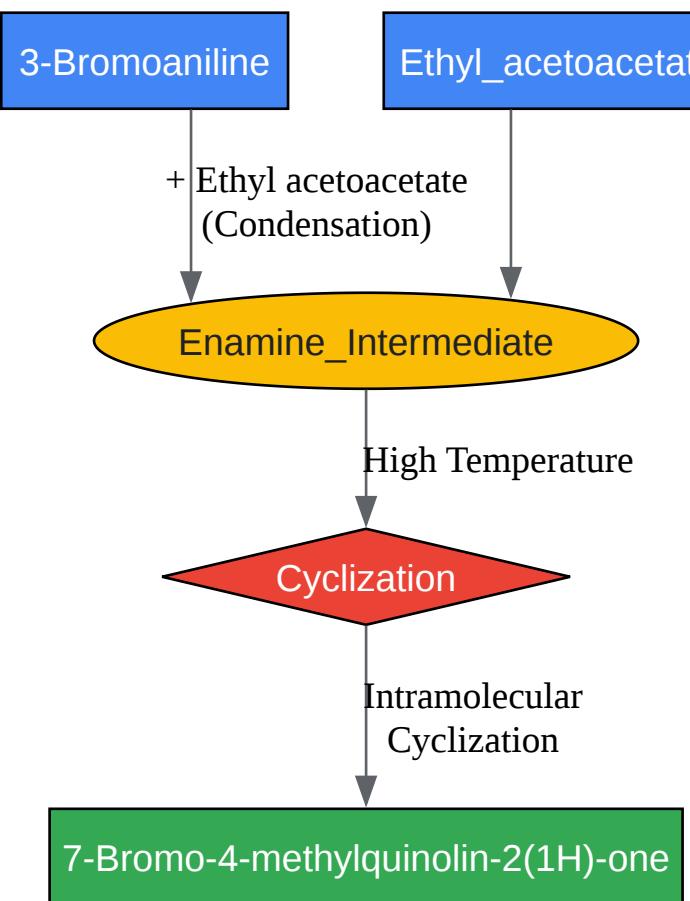

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic pathway for **7-Bromo-4-methylquinolin-2(1H)-one**.

General Experimental Protocol (Based on Conrad-Limpach Synthesis)

This protocol is a general guideline and would require optimization for the specific synthesis of **7-Bromo-4-methylquinolin-2(1H)-one**.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

- Materials: 3-Bromoaniline, ethyl acetoacetate, catalytic amount of a weak acid (e.g., acetic acid), and a suitable solvent (e.g., toluene).

- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus, add equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.
 - Add a catalytic amount of acetic acid.
 - Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
 - Once the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.
 - Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Thermal Cyclization to **7-Bromo-4-methylquinolin-2(1H)-one**

- Materials: Crude ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
- Procedure:
 - In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.
 - Slowly add the crude enamine intermediate to the hot solvent.
 - Maintain the temperature and monitor the reaction by TLC.
 - Upon completion, allow the reaction mixture to cool. The product may precipitate upon cooling.
 - The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data

While specific experimental spectra for **7-Bromo-4-methylquinolin-2(1H)-one** are not readily available in public databases, the expected spectral characteristics can be inferred from the

analysis of structurally similar compounds. Researchers should perform their own spectral analysis for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the methyl group, and a singlet for the proton at the 3-position. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and methyl substituents.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the quinolinone ring system, and the methyl carbon.

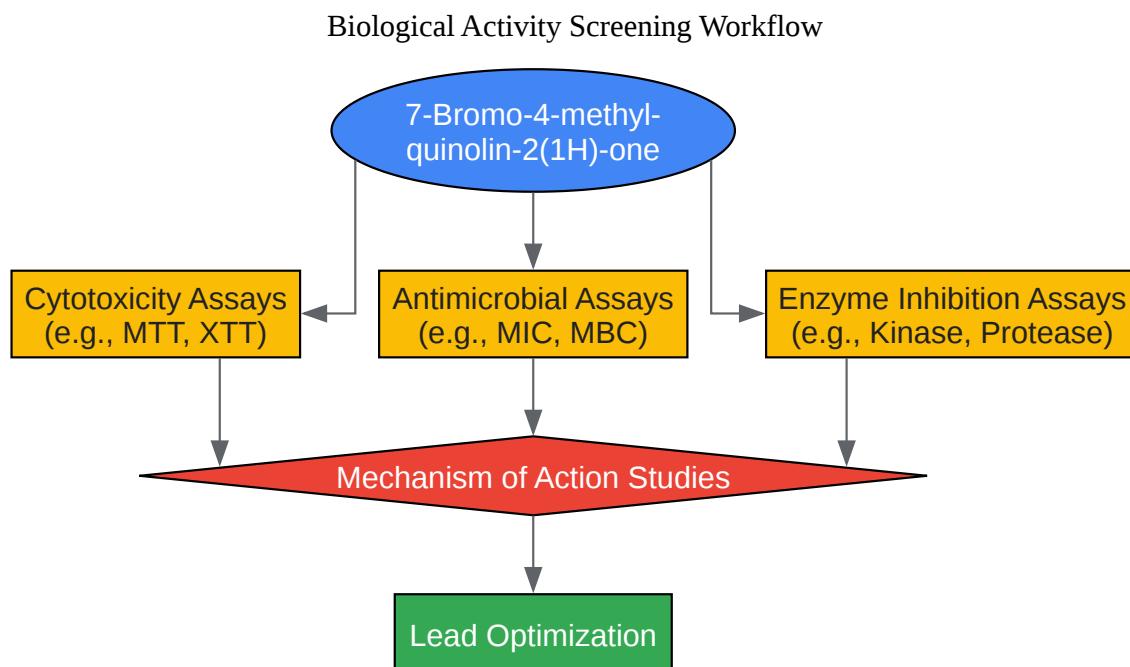
Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.

Biological Activity and Potential Applications


Specific biological activity data for **7-Bromo-4-methylquinolin-2(1H)-one** is not extensively reported. However, the quinolinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

- Anticancer Potential: Many quinoline and quinolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.^[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
- Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. While the specific activity of this compound is unknown, related bromo-substituted quinolinone derivatives have shown antifungal activity.^[3]

- Antiviral Activity: A structurally related compound, 3,3'-Methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one), has been predicted through in silico studies to inhibit the SARS-CoV-2 3C-like protease, suggesting potential antiviral applications for this class of compounds.[4]

Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of **7-Bromo-4-methylquinolin-2(1H)-one**, a general workflow for initial screening is proposed below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the biological evaluation of **7-Bromo-4-methylquinolin-2(1H)-one**.

Conclusion

7-Bromo-4-methylquinolin-2(1H)-one is a substituted quinolinone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and synthesis are limited, this guide provides a foundational understanding based on available information and knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and explore its biological activity profile. The protocols and workflows outlined herein offer a starting point for researchers to unlock the potential of this and similar heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-bromo-4-(dimethylamino)-1-phenyl-quinazolin-2(1H)-one | C16H14BrN3O | CID 153609008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Bromo-3-[(7-bromo-4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one | covid19-help.org [covid19-help.org]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Bromo-4-methylquinolin-2(1h)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267168#physical-and-chemical-properties-of-7-bromo-4-methylquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com